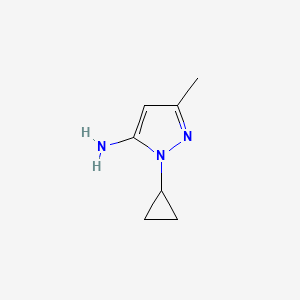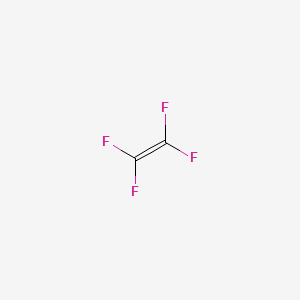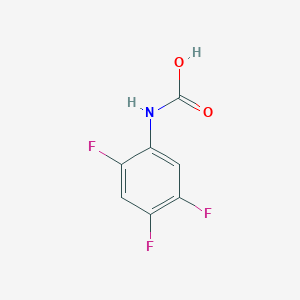
N-(2,4,5-Trifluorophenyl)carbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4,5-Trifluorophenyl)carbamic acid is a chemical compound widely used in scientific research. Its diverse applications include drug discovery, material synthesis, and catalysis, making it an invaluable tool for advancing various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(2,4,5-Trifluorophenyl)carbamic acid involves several steps. One method includes the reaction of 2,4,5-trifluoronitrobenzene with diethyl malonate to prepare 2,5-difluoro-4-nitrobenzophenone diethyl malonate. This is followed by hydrolysis, acidification, and decarboxylation reactions . Another method involves the reaction of raw materials with a quaternary ammonium salt catalyst, sulfolane, and potassium fluoride to obtain intermediates, which are then subjected to hydrogenation, fluorination, and diazotization reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and cost-effectiveness, making it suitable for large-scale production .
化学反应分析
Types of Reactions
N-(2,4,5-Trifluorophenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
科学研究应用
N-(2,4,5-Trifluorophenyl)carbamic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of materials and chemicals for various industrial applications.
作用机制
The mechanism by which N-(2,4,5-Trifluorophenyl)carbamic acid exerts its effects involves its interaction with molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
Similar compounds to N-(2,4,5-Trifluorophenyl)carbamic acid include:
- 2,4,5-Trifluorophenylacetic acid
- 2,4,5-Trifluorophenylamine
- 2,4,5-Trifluorophenol
Uniqueness
This compound is unique due to its specific trifluorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high selectivity and specificity.
属性
IUPAC Name |
(2,4,5-trifluorophenyl)carbamic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-5(10)6(2-4(3)9)11-7(12)13/h1-2,11H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWXCRLXEKOUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)NC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
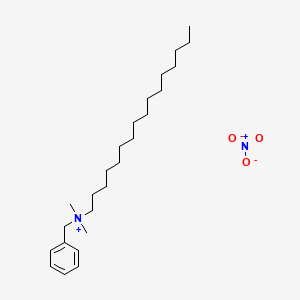
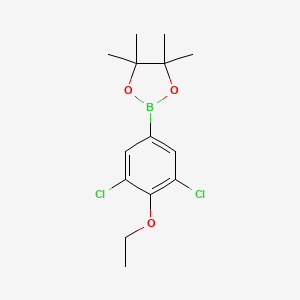
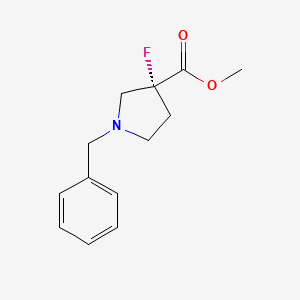
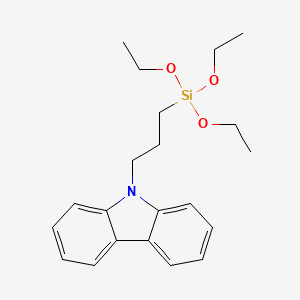
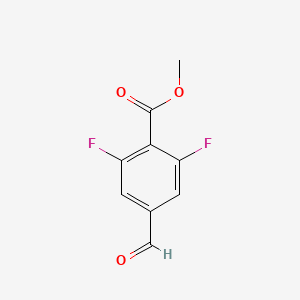
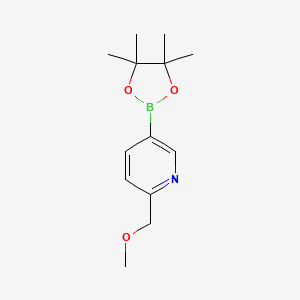
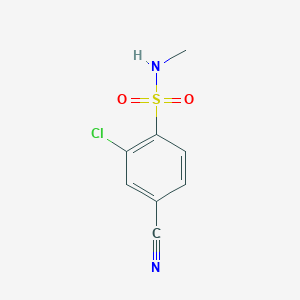
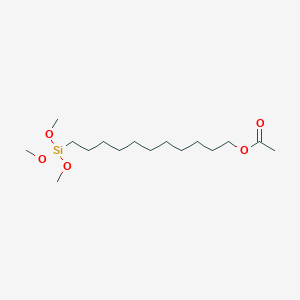
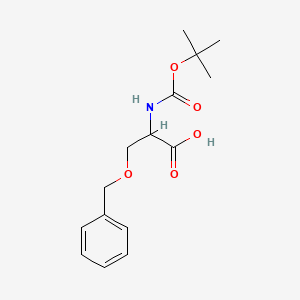
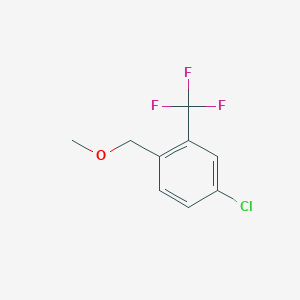
![6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran](/img/structure/B6358134.png)

